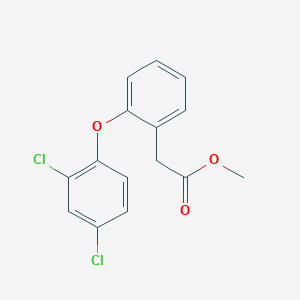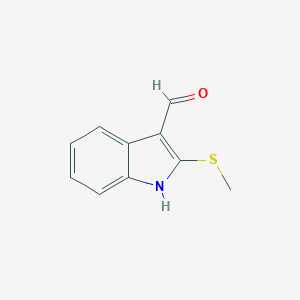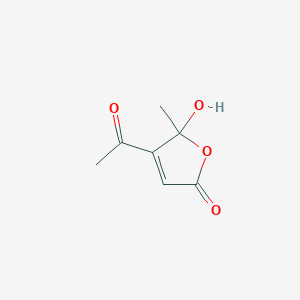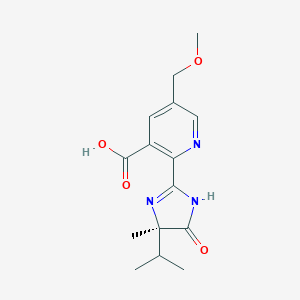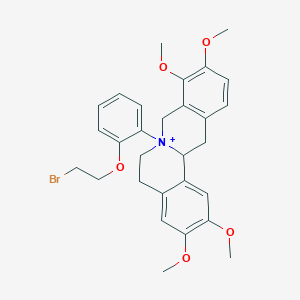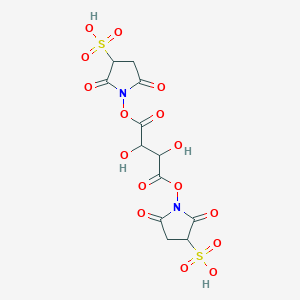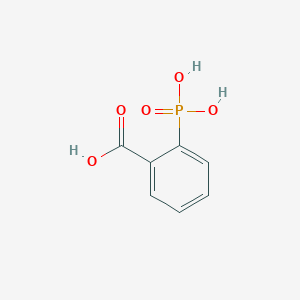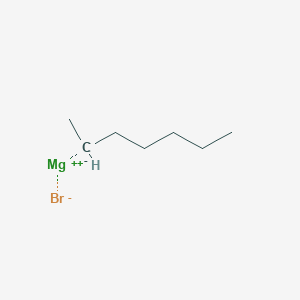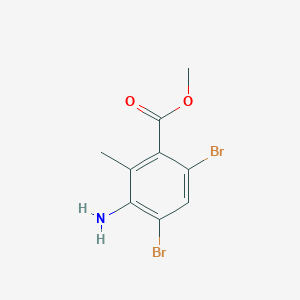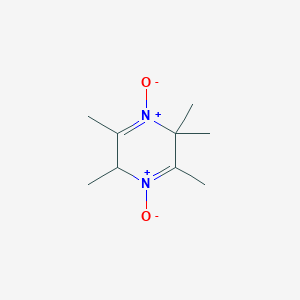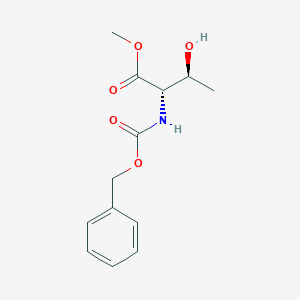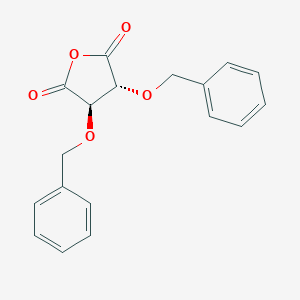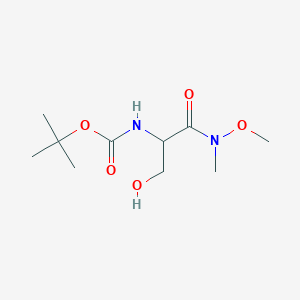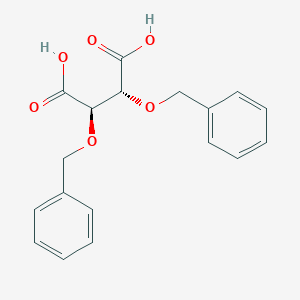
Epitope 31D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epitope 31D is a small protein molecule that has been extensively studied for its potential applications in scientific research. It is a peptide fragment derived from the protein tyrosine phosphatase receptor type C (PTPRC), which is also known as CD45. Epitope 31D has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
Epitope 31D binds specifically to a region of CD45 known as the extracellular domain. This domain is involved in regulating the activity of CD45, which in turn plays a critical role in immune cell signaling and activation. By binding to this domain, epitope 31D can modulate the activity of CD45 and affect immune cell function.
Biochemische Und Physiologische Effekte
Epitope 31D has a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been shown to modulate immune cell signaling and activation, as well as affect cell adhesion and migration. Epitope 31D has also been investigated for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using epitope 31D in lab experiments is its specificity for CD45-expressing cells. This allows for precise identification and isolation of immune cells, which can be useful in a range of research applications. However, one limitation is that epitope 31D may not bind equally well to all CD45 isoforms, which could affect its usefulness in certain contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on epitope 31D. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Additionally, further investigation into the mechanism of action of epitope 31D could shed light on the role of CD45 in immune cell signaling and activation. Finally, the development of new techniques for modifying epitope 31D could expand its potential applications in scientific research.
Synthesemethoden
Epitope 31D can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves assembling the peptide sequence on a solid support, using a series of chemical reactions to add each amino acid in turn. The resulting peptide can then be cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Epitope 31D has been used in a range of scientific research applications, particularly in the study of immune system function. It has been shown to bind specifically to certain immune cells, such as T cells and B cells, and can be used to identify and isolate these cells in vitro. Epitope 31D has also been used to investigate the role of CD45 in immune cell signaling and activation.
Eigenschaften
CAS-Nummer |
122289-52-5 |
|---|---|
Produktname |
Epitope 31D |
Molekularformel |
C75H132N26O19S2 |
Molekulargewicht |
1766.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
InChI-Schlüssel |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Sequenz |
AVYTRIMMNGGRLKR |
Synonyme |
epitope 31D glycosylated peptide 31D peptide 31D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



